3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime
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Description
3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime is a useful research compound. Its molecular formula is C19H14ClFN2O2S and its molecular weight is 388.84. The purity is usually 95%.
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Scientific Research Applications
Role in Orexin Receptor Mechanisms
Research has investigated the role of orexin receptors and their antagonists in compulsive food consumption, implicating related compounds in the modulation of feeding, arousal, stress, and potentially in the treatment of binge eating and other eating disorders with a compulsive component. This suggests a pharmacological application for compounds targeting these mechanisms (Piccoli et al., 2012).
Synthesis and Pharmacological Evaluation
A series of ketoximino-esters, which include structurally similar compounds, were synthesized and screened for their tranquilizer effectiveness, indicating potential applications in the development of ataractic agents (Kochhar & Williams, 1965).
Crystal Structure Analysis
Studies have described the synthesis and crystal structure analysis of compounds containing thiazole derivatives, providing insights into their molecular arrangements and interactions. Such analyses contribute to the understanding of these compounds' physical and chemical properties, which is essential for their application in material science and molecular engineering (Banu et al., 2014).
Antioxidant Properties
Research into oxime compounds, including those with thiosemicarbazone structures, has identified significant antioxidant activity. These findings suggest their potential use in developing treatments or protective agents against oxidative stress-related conditions (Puntel et al., 2009).
Anti-inflammatory and Analgesic Activities
Compounds incorporating the thiazolo[3,2-a]pyrimidine scaffold have been evaluated for their anti-inflammatory and antinociceptive activities, indicating their therapeutic potential in treating inflammation and pain (Alam et al., 2010).
Properties
IUPAC Name |
(3E)-3-[(2-chloro-4-fluorophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2S/c20-16-10-15(21)7-6-14(16)12-25-23-9-8-17(24)18-11-22-19(26-18)13-4-2-1-3-5-13/h1-7,9-11H,8,12H2/b23-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIHTOXTIOGLND-NUGSKGIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)CC=NOCC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C/C=N/OCC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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